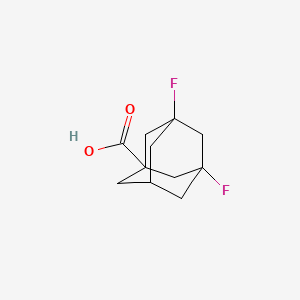

3,5-Difluoroadamantane-1-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-difluoroadamantane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2O2/c12-10-2-7-1-9(4-10,8(14)15)5-11(13,3-7)6-10/h7H,1-6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDAFDDXJQRAKEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1(CC(C2)(C3)F)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Difluoroadamantane 1 Carboxylic Acid and Its Derivatives

Historical Context of Adamantane (B196018) Carboxylic Acid Synthesis

The synthesis of adamantane carboxylic acids has a well-established history, with the Koch-Haaf reaction being a cornerstone method. This reaction allows for the direct carboxylation of adamantane and its derivatives at the tertiary bridgehead positions. The process typically involves treating the adamantane substrate with formic acid in the presence of a strong acid, such as sulfuric acid, which generates a stabilized adamantyl cation that is then carboxylated. orgsyn.org

This method has been widely used to prepare adamantane-1-carboxylic acid from adamantane. orgsyn.org Variations of this reaction, such as using 1-adamantanol (B105290) or 1-bromoadamantane (B121549) as starting materials, have also been successfully employed. google.com The ability to introduce a carboxylic acid group at a bridgehead position is a critical first step in the synthesis of more complex, functionalized adamantane derivatives.

Furthermore, methods for the synthesis of dicarboxylic acids have also been developed. For instance, 1,3-adamantanedicarboxylic acid can be efficiently synthesized from 1-adamantane carboxylic acid in a one-pot method using a mixture of nitric acid and sulfuric acid with formic acid. chemicalbook.comchemicalbook.comasianpubs.org This demonstrates that functionalization at multiple bridgehead positions is achievable, a key concept for the synthesis of 3,5-disubstituted adamantane-1-carboxylic acids.

Strategies for Regioselective Introduction of Fluorine Atoms onto the Adamantane Core

The introduction of fluorine onto the adamantane skeleton requires careful consideration of regioselectivity, especially when specific isomers are desired. The inert nature of the C-H bonds of the adamantane cage presents a significant challenge. Two main strategies are employed: direct fluorination and indirect fluorination via precursor functionalization.

Direct Fluorination Techniques and Challenges

Direct C-H fluorination of adamantane is an attractive but challenging approach. Radical-based functionalization methods can be used to directly convert diamondoid C-H bonds. nih.gov However, these methods often suffer from a lack of regioselectivity, leading to a mixture of mono- and poly-fluorinated products at both tertiary and secondary positions. Achieving selective difluorination at the 3 and 5 positions of adamantane-1-carboxylic acid through direct fluorination is particularly difficult due to the deactivating effect of the carboxylic acid group and the statistical probability of fluorination at other positions.

Electrophilic fluorinating agents, such as those with a nitrogen-fluorine bond (e.g., Selectfluor), are powerful reagents for fluorination. chemicalbook.com However, their application in the direct, regioselective fluorination of an unactivated adamantane core remains a significant hurdle.

Indirect Fluorination via Precursor Functionalization

A more controlled and regioselective approach to synthesizing 3,5-Difluoroadamantane-1-carboxylic acid involves the initial synthesis of a precursor with functional groups at the desired positions, which can then be converted to fluorine atoms. This multi-step strategy offers superior control over the final product's structure.

A common strategy is the synthesis of dihydroxy or dihalo derivatives as key intermediates. For instance, the synthesis of 1,3-adamantanediol (B44800) can be achieved through the hydrolysis of 1,3-dibromoadamantane. google.com This diol can then be carboxylated to form the corresponding dihydroxy carboxylic acid. google.com A similar approach can be envisioned for the synthesis of 3,5-dihydroxyadamantane-1-carboxylic acid.

Once the dihydroxy precursor is obtained, the hydroxyl groups can be converted to fluorine atoms using specialized fluorinating reagents. Nucleophilic fluorinating agents such as diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), are widely used for the deoxyfluorination of alcohols. numberanalytics.comnih.govenamine.netsigmaaldrich.comsigmaaldrich.comresearchgate.net These reagents offer a reliable method for converting hydroxyl groups to fluorine atoms with high efficiency.

Multi-Step Synthesis of this compound

A plausible multi-step synthesis of this compound would leverage the principles of precursor functionalization to ensure regioselectivity. The following sections detail a potential retrosynthetic analysis and a detailed reaction pathway.

Retrosynthetic Analysis and Key Intermediates

A retrosynthetic analysis of this compound suggests that the target molecule can be obtained from a key intermediate, 3,5-dihydroxyadamantane-1-carboxylic acid. The carbon-fluorine bonds can be retrosynthetically disconnected to reveal the corresponding carbon-oxygen bonds of the hydroxyl groups.

The synthesis of 3,5-dihydroxyadamantane-1-carboxylic acid can be envisioned from adamantane-1,3-dicarboxylic acid, which can be synthesized from adamantane-1-carboxylic acid. chemicalbook.comchemicalbook.comasianpubs.org A Curtius or Hofmann rearrangement of one of the carboxylic acid groups could lead to an amino group, which could then be converted to a hydroxyl group. A more direct route would involve the regioselective dihydroxylation of adamantane-1-carboxylic acid, though this can be challenging. A more practical approach would be to start with a 1,3-disubstituted adamantane and introduce the third functional group. For instance, starting with 1,3-adamantanediol, a carboxylation reaction could yield the desired 3,5-dihydroxyadamantane-1-carboxylic acid. google.com Alternatively, starting with 3-bromoadamantane-1-carboxylic acid, a second halogenation followed by hydrolysis could provide the dihydroxy intermediate. guidechem.comlookchem.combiosynth.com

Key Intermediates in the Proposed Synthesis:

| Compound Name | Structure | Role in Synthesis |

| Adamantane-1-carboxylic acid | C₁₁H₁₆O₂ | Starting material for further functionalization. |

| 1,3-Dibromoadamantane | C₁₀H₁₄Br₂ | Precursor to 1,3-adamantanediol. |

| 1,3-Adamantanediol | C₁₀H₁₆O₂ | Precursor to 3,5-dihydroxyadamantane-1-carboxylic acid. |

| 3,5-Dihydroxyadamantane-1-carboxylic acid | C₁₁H₁₆O₄ | Key intermediate for fluorination. |

Detailed Reaction Pathways and Optimized Conditions

Based on the retrosynthetic analysis, a detailed forward synthesis can be proposed.

Step 1: Synthesis of Adamantane-1,3-dicarboxylic acid

Adamantane-1-carboxylic acid can be converted to 1,3-adamantanedicarboxylic acid using a one-pot method. chemicalbook.comchemicalbook.comasianpubs.org

Reactants: Adamantane-1-carboxylic acid, nitric acid, sulfuric acid, formic acid.

Conditions: The reaction is typically carried out at low temperatures (e.g., 0 °C). Anhydrous formic acid is added dropwise to a mixture of adamantane-1-carboxylic acid in nitric and sulfuric acid. chemicalbook.com

Workup: The reaction mixture is poured onto ice, and the precipitated product is filtered, washed, and can be further purified by recrystallization. chemicalbook.com

Step 2: Conversion to 3,5-Dihydroxyadamantane-1-carboxylic acid

While a direct conversion from the dicarboxylic acid is complex, a more feasible route starts from 1,3-dibromoadamantane.

Synthesis of 1,3-Adamantanediol: 1,3-Dibromoadamantane is hydrolyzed to 1,3-adamantanediol. This can be achieved by heating with silver sulfate (B86663) in aqueous acetone. google.com

Carboxylation of 1,3-Adamantanediol: The resulting 1,3-adamantanediol can be carboxylated using the Koch-Haaf reaction conditions (formic acid and concentrated sulfuric acid) to yield 3,5-dihydroxyadamantane-1-carboxylic acid. google.com

Step 3: Fluorination of 3,5-Dihydroxyadamantane-1-carboxylic acid

The final step involves the conversion of the hydroxyl groups to fluorine atoms.

Fluorinating Agent: Deoxyfluorinating reagents such as DAST or Deoxo-Fluor are suitable for this transformation. numberanalytics.comenamine.netsigmaaldrich.comsigmaaldrich.com Deoxo-Fluor is often preferred due to its higher thermal stability. enamine.netsigmaaldrich.com

Reaction Conditions: The reaction is typically carried out in an inert solvent like dichloromethane (B109758) at low temperatures, and then allowed to warm to room temperature. The stoichiometry of the fluorinating agent is crucial and usually requires at least two equivalents to fluorinate both hydroxyl groups.

Workup: The reaction is quenched, and the product is extracted and purified using chromatographic techniques.

Optimized Conditions for Key Transformations:

| Reaction | Reagents | Solvent | Temperature | Yield | Reference |

| Carboxylation of Adamantane-1-carboxylic acid to 1,3-Adamantanedicarboxylic acid | HNO₃, H₂SO₄, HCOOH | - | 0 °C | 92% | chemicalbook.com |

| Hydrolysis of 1,3-Dibromoadamantane | Ag₂SO₄, H₂O | Acetone | Reflux | - | google.com |

| Carboxylation of 1,3-Adamantanediol | HCOOH, conc. H₂SO₄ | - | - | - | google.com |

| Deoxyfluorination of Alcohols | DAST or Deoxo-Fluor | CH₂Cl₂ | -78 °C to rt | Generally Good | numberanalytics.comenamine.netsigmaaldrich.comsigmaaldrich.com |

This multi-step approach, centered around the synthesis and subsequent fluorination of a dihydroxy intermediate, represents a robust and regioselective strategy for the synthesis of this compound. The modularity of this pathway also allows for the synthesis of other 3,5-disubstituted adamantane-1-carboxylic acid derivatives.

Isolation and Purification Protocols

The isolation and purification of this compound from a reaction mixture are critical steps to obtain a product of high purity. Common techniques include:

Extraction: Liquid-liquid extraction is a primary method for separating the acidic product from non-acidic impurities. The crude reaction mixture is typically dissolved in an organic solvent and washed with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide). The carboxylate salt of the product dissolves in the aqueous layer, which is then separated, acidified (e.g., with hydrochloric acid) to precipitate the carboxylic acid, and finally extracted back into an organic solvent.

Crystallization: Recrystallization from a suitable solvent or solvent mixture is a powerful technique for purifying the solid carboxylic acid. The choice of solvent is crucial and is determined empirically to provide good solubility at high temperatures and poor solubility at low temperatures.

Chromatography: For more challenging separations, column chromatography using silica (B1680970) gel is often employed. A solvent system of appropriate polarity is used to elute the compound, separating it from byproducts and unreacted starting materials.

Distillation/Sublimation: While less common for non-volatile carboxylic acids, for certain derivatives, distillation or sublimation under reduced pressure can be an effective purification method.

Table 1: Comparison of Purification Techniques for Adamantane Carboxylic Acids

| Purification Technique | Principle | Advantages | Disadvantages |

| Extraction | Partitioning between immiscible liquids based on acidity/basicity. | Simple, rapid, and effective for removing non-acidic impurities. | May not be effective for removing acidic impurities with similar pKa values. |

| Crystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Can yield highly pure crystalline products. | Requires finding a suitable solvent; can result in product loss in the mother liquor. |

| Column Chromatography | Differential adsorption of components onto a stationary phase. | Highly effective for separating complex mixtures. | Can be time-consuming and require large volumes of solvents. |

Derivatization Strategies for the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile functional handle that allows for the synthesis of a wide range of derivatives.

Esterification and Amidation Routes

Esterification: The conversion of the carboxylic acid to an ester is a common derivatization. Several methods can be employed:

Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.comcerritos.edu The reaction is an equilibrium process, and to drive it towards the ester product, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.comcerritos.edu

Reaction with Alkyl Halides: The carboxylic acid can be deprotonated with a base to form a carboxylate salt, which then acts as a nucleophile to displace a halide from an alkyl halide, forming the ester.

Coupling Reagents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to activate the carboxylic acid, facilitating its reaction with an alcohol.

Amidation: The formation of amides from this compound can be achieved through various routes:

Activation and Reaction with Amines: The carboxylic acid is first converted to a more reactive species, such as an acyl chloride (using reagents like thionyl chloride or oxalyl chloride) or a mixed anhydride. This activated intermediate then readily reacts with an amine to form the corresponding amide. lookchemmall.com

Direct Amidation with Coupling Reagents: Similar to esterification, coupling agents like DCC or EDC can be used to facilitate the direct reaction between the carboxylic acid and an amine. youtube.com Catalytic methods for direct amidation are also being developed to improve efficiency and reduce waste. mdpi.com

Table 2: Common Reagents for Esterification and Amidation

| Reaction | Reagent/Catalyst | Conditions |

| Esterification | H₂SO₄/Alcohol | Reflux |

| Alkyl Halide/Base | Varies | |

| DCC/Alcohol/DMAP | Room Temperature | |

| Amidation | SOCl₂ then Amine | Varies |

| EDC/Amine/HOBt | Room Temperature |

Functional Group Interconversions

Beyond esters and amides, the carboxylic acid group can be transformed into other functional groups:

Reduction to an Alcohol: The carboxylic acid can be reduced to the corresponding primary alcohol (3,5-difluoro-1-(hydroxymethyl)adamantane) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Conversion to an Acyl Halide: As mentioned, treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to the more reactive acyl chloride, which is a key intermediate for various other transformations.

Decarboxylation: Under certain conditions, the carboxylic acid group can be removed entirely in a decarboxylation reaction, although this can be challenging for adamantane derivatives.

These interconversions significantly expand the range of accessible derivatives from this compound, enabling the synthesis of diverse molecular structures. ub.edu

Green Chemistry Principles in the Synthesis of Fluoroadamantanes

The application of green chemistry principles to the synthesis of fluorinated compounds, including fluoroadamantanes, is of growing importance to minimize environmental impact. rsc.org

Atom Economy and Waste Minimization in Synthesis

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.com In the synthesis of this compound and its derivatives, maximizing atom economy involves:

Choosing Addition Reactions: Whenever possible, synthetic routes that involve addition reactions are preferred over substitution or elimination reactions, as they incorporate all atoms of the reactants into the final product.

Catalytic Reagents: The use of catalytic rather than stoichiometric amounts of reagents reduces waste. For instance, developing catalytic fluorination methods or catalytic amidation processes is a key goal.

Minimizing Protecting Groups: Synthetic strategies that avoid the use of protecting groups can reduce the number of steps and the amount of waste generated.

Waste minimization also involves careful planning of synthetic routes to reduce the formation of byproducts and the use of auxiliary substances like solvents and separation agents.

Utilization of Sustainable Solvents and Reagents

The choice of solvents and reagents plays a significant role in the environmental footprint of a synthesis.

Sustainable Solvents: Traditional fluorination reactions often employ polar aprotic solvents that can be toxic and difficult to recycle. wpmucdn.com Research is ongoing to replace these with greener alternatives such as ionic liquids, supercritical fluids, or even water, where feasible. rsc.orgwpmucdn.com Solvent-free reaction conditions are also being explored. researchgate.net

Safer Fluorinating Reagents: Many traditional fluorinating agents are hazardous. The development and use of safer, more environmentally benign fluorinating reagents is a key aspect of green fluorine chemistry. This includes moving away from highly toxic and corrosive reagents towards those with better safety profiles. The use of renewable reagents for nucleophilic fluorination is also an area of active research. nih.gov

By integrating these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally responsible.

Advanced Spectroscopic and Structural Elucidation of 3,5 Difluoroadamantane 1 Carboxylic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Insights

NMR spectroscopy would be the most powerful tool for the structural elucidation of 3,5-Difluoroadamantane-1-carboxylic acid, providing information on the proton, carbon, and fluorine environments within the molecule.

The ¹H NMR spectrum would be expected to show a complex series of signals corresponding to the protons on the adamantane (B196018) cage. The presence of two electronegative fluorine atoms and a carboxylic acid group would lead to a downfield shift of adjacent protons. The proton of the carboxylic acid (–COOH) would likely appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-12 ppm, which would disappear upon D₂O exchange. The protons on the adamantane skeleton would exhibit complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) couplings. The symmetry of the molecule would influence the number of distinct proton signals.

The ¹³C NMR spectrum would provide key insights into the carbon framework. The carbonyl carbon of the carboxylic acid would be expected to resonate in the downfield region, typically around 170-185 ppm. The carbons directly bonded to the fluorine atoms (C-F) would show a significant downfield shift and would appear as doublets due to one-bond carbon-fluorine (¹JCF) coupling. The other carbons of the adamantane cage would appear at characteristic chemical shifts, with those closer to the electron-withdrawing substituents (fluorine and carboxylic acid) being more deshielded.

The ¹⁹F NMR spectrum would be crucial for confirming the presence and environment of the fluorine atoms. As the two fluorine atoms at the 3 and 5 positions are chemically equivalent due to the molecule's symmetry, a single signal would be expected in the ¹⁹F NMR spectrum. This signal would likely be a complex multiplet due to coupling with the neighboring protons on the adamantane cage. The chemical shift would be indicative of the electronic environment of the fluorine atoms.

A suite of 2D NMR experiments would be essential for unambiguously assigning the proton and carbon signals and for determining the three-dimensional structure.

COSY (Correlation Spectroscopy) would reveal the H-H coupling networks within the adamantane framework.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would establish long-range correlations between protons and carbons (two or three bonds away), which would be vital for confirming the connectivity of the carboxylic acid group and the positions of the fluorine atoms.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of different protons, helping to confirm the stereochemical arrangement of the substituents on the rigid adamantane cage.

Infrared (IR) Spectroscopy: Vibrational Analysis of Functional Groups and Hydrogen Bonding

The IR spectrum of this compound would be dominated by the characteristic absorptions of the carboxylic acid group. A very broad absorption band would be expected in the region of 2500-3300 cm⁻¹, corresponding to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption band around 1700 cm⁻¹ would be indicative of the C=O (carbonyl) stretching vibration. The C-F stretching vibrations would likely appear in the region of 1000-1200 cm⁻¹, although these may be difficult to distinguish from other fingerprint region absorptions.

High-Resolution Mass Spectrometry: Exact Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which would confirm the elemental composition of the molecule (C₁₁H₁₂F₂O₂). The mass spectrum would also display a characteristic fragmentation pattern. Common fragmentation pathways for adamantane carboxylic acids include the loss of the carboxylic acid group (–COOH) and subsequent fragmentations of the adamantane cage. The presence of fluorine atoms would influence the fragmentation, potentially leading to the loss of HF or other fluorine-containing fragments. Analysis of these fragmentation patterns would provide further structural confirmation.

X-ray Crystallography: Solid-State Molecular Structure and Packing Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique would provide invaluable insights into the solid-state conformation of this compound, revealing the intricate details of its molecular geometry and the forces governing its crystal packing. The analysis would be centered on the elucidation of bond lengths, bond angles, and torsion angles, which collectively define the molecule's structure. Furthermore, an in-depth examination of the crystal lattice would shed light on the intermolecular interactions that dictate the supramolecular architecture.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

The primary output of a successful X-ray diffraction experiment on a single crystal of this compound would be a detailed model of the asymmetric unit. From this model, a comprehensive set of intramolecular geometric parameters can be derived.

Bond Lengths: The distances between covalently bonded atoms are fundamental to understanding the nature of the chemical bonds. Of particular interest would be the C-F bond lengths at the 3 and 5 positions of the adamantane cage, as well as the C-C and C-O bond lengths within the carboxylic acid moiety. These values would be compared to standard bond lengths to identify any significant deviations that might arise from steric strain or electronic effects introduced by the fluorine substituents.

Bond Angles: The angles formed by three connected atoms are crucial for defining the molecule's shape. The analysis would focus on the bond angles within the rigid adamantane framework to assess any distortions from the ideal tetrahedral geometry caused by the fluorine and carboxylic acid groups. The geometry of the carboxylic acid group itself, specifically the O-C-O bond angle, would also be a key parameter.

Torsion Angles: Torsion angles, which describe the rotation around a chemical bond, are essential for characterizing the conformation of flexible parts of a molecule. While the adamantane core is rigid, the torsion angle involving the C-C bond connecting the carboxylic acid group to the adamantane cage would be of interest to define the orientation of the carboxyl group relative to the cage.

A hypothetical data table for key geometric parameters is presented below to illustrate the expected output from such an analysis.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |

| Bond Length | C3 | F | Data Unavailable | |

| Bond Length | C5 | F | Data Unavailable | |

| Bond Length | C1 | C(O)OH | Data Unavailable | |

| Bond Length | C=O | Data Unavailable | ||

| Bond Length | C-OH | Data Unavailable | ||

| Bond Angle | F | C3 | C(adjacent) | Data Unavailable |

| Bond Angle | F | C5 | C(adjacent) | Data Unavailable |

| Bond Angle | O | C | O | Data Unavailable |

| Torsion Angle | C(cage) | C1 | C(carboxyl) | O |

Analysis of Conformational Landscapes and Polymorphism

The adamantane cage is a conformationally rigid structure. However, the presence of substituents can lead to different spatial arrangements, and the molecule as a whole can pack in different ways in the solid state, a phenomenon known as polymorphism.

Conformational Landscapes: The primary conformational flexibility in this compound would be the orientation of the carboxylic acid group relative to the adamantane core. While free rotation around the C1-C(carboxyl) bond might be expected in solution, in the solid state, specific conformations are "frozen out." The crystallographic data would reveal this preferred orientation, which is influenced by both intramolecular steric interactions and intermolecular packing forces.

Polymorphism: It is conceivable that this compound could crystallize in more than one form, known as polymorphs. Each polymorph would have a unique crystal structure, resulting from different arrangements of the molecules in the crystal lattice. This can lead to variations in physical properties such as melting point, solubility, and stability. A comprehensive crystallographic study would involve screening for different polymorphs by varying crystallization conditions (e.g., solvent, temperature, cooling rate). If multiple polymorphs were discovered, a comparative analysis of their crystal structures would be undertaken to understand the energetic differences between them.

Elucidation of Intermolecular Interactions and Crystal Lattice Architecture

The way in which individual molecules of this compound arrange themselves to form a crystal is determined by a network of non-covalent intermolecular interactions. Understanding this crystal packing is crucial for rationalizing the material's bulk properties.

A hypothetical table summarizing the key intermolecular interactions is provided below.

| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) |

| O-H···O | O-H (carboxyl) | O=C (carboxyl) | Data Unavailable | Data Unavailable |

| C-H···O | C-H (adamantane) | O=C (carboxyl) | Data Unavailable | Data Unavailable |

| C-H···F | C-H (adamantane) | F-C | Data Unavailable | Data Unavailable |

Theoretical and Computational Investigations of 3,5 Difluoroadamantane 1 Carboxylic Acid

Quantum Chemical Calculations: Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and the preferred three-dimensional structure, all of which dictate the molecule's stability and chemical reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure and, consequently, the most stable geometry of a molecule. core.ac.uksemanticscholar.org For 3,5-Difluoroadamantane-1-carboxylic acid, geometry optimization using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) would predict the lowest energy conformation. core.ac.uk This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

The adamantane (B196018) cage is a rigid structure, so the primary geometric parameters of interest are the bond lengths and angles involving the fluorine and carboxylic acid substituents. The introduction of electronegative fluorine atoms at the 3 and 5 positions is expected to cause minor distortions in the cage, slightly shortening the C-F bonds and influencing adjacent C-C bond lengths due to inductive effects. The energy landscape can be explored to identify different rotamers of the carboxylic acid group and determine the energy barriers between them.

Interactive Table 1: Predicted Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p)) (Note: The following data is a representative example based on theoretical principles, as specific published values for this exact molecule are not available.)

| Parameter | Atom 1 | Atom 2 | Predicted Value |

| Bond Length (Å) | C1 | C(O)OH | 1.52 |

| C=O | 1.21 | ||

| C-OH | 1.35 | ||

| C3 | F | 1.39 | |

| C5 | F | 1.39 | |

| **Bond Angle (°) ** | C2-C1-C(O)OH | 109.5 | |

| O=C-OH | 122.0 | ||

| C4-C3-F | 109.8 | ||

| C6-C5-F | 109.8 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. researchgate.net The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com For this compound, the highly electronegative fluorine and oxygen atoms are expected to lower the energy of the molecular orbitals compared to unsubstituted adamantane. This would result in a relatively large HOMO-LUMO gap, indicating significant chemical stability.

Interactive Table 2: Calculated Frontier Molecular Orbital Properties (Note: The following data is a representative example based on theoretical principles.)

| Property | Value (eV) | Implication |

| HOMO Energy | -7.85 | Moderate electron-donating ability |

| LUMO Energy | -0.95 | Low electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 6.90 | High kinetic stability, low reactivity |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its interaction with other chemical species. libretexts.orgresearchgate.net The MEP map illustrates regions of negative and positive electrostatic potential on the electron density surface.

For this compound, the MEP surface would show:

Negative Potential (Red/Yellow): Concentrated around the highly electronegative oxygen atoms of the carboxyl group and the fluorine atoms. These regions are susceptible to electrophilic attack and are likely sites for hydrogen bond acceptance. walisongo.ac.id

Positive Potential (Blue): Concentrated around the acidic hydrogen of the carboxyl group, making it a prime site for nucleophilic attack and hydrogen bond donation. The hydrogen atoms on the adamantane cage would exhibit a weaker positive potential.

This charge distribution is fundamental to understanding the molecule's intermolecular interactions, solubility, and recognition at a receptor site.

Molecular Dynamics (MD) Simulations: Conformational Dynamics and Solvent Effects

While quantum mechanics provides a static picture of a single molecule, Molecular Dynamics (MD) simulations allow for the study of the motion and interactions of molecules over time. ksu.edu.satandfonline.com MD simulations are particularly useful for understanding how a molecule like this compound behaves in a biological or solution-phase environment.

The adamantane framework is exceptionally rigid, meaning its core structure does not undergo significant conformational changes. However, the carboxylic acid substituent possesses rotational freedom around the C1-C(COOH) bond. MD simulations can be used to explore the conformational ensemble of this group in different environments, such as in an aqueous solution or at a lipid-water interface. semanticscholar.org

Simulations would track the rotational dynamics of the carboxyl group, identifying preferred orientations (conformers) and the timescale of transitions between them. The presence of fluorine atoms can influence these dynamics through steric hindrance and by altering the local polarity of the cage surface, which in turn affects interactions with the surrounding medium. At an interface, the molecule would likely orient itself with the polar carboxylic acid group towards the aqueous phase and the more lipophilic difluoro-adamantane cage towards the lipid phase. mdpi.com

MD simulations excel at characterizing the non-covalent interactions between a solute and solvent molecules. tandfonline.com For this compound in water, simulations would reveal the formation and dynamics of hydrogen bonds between the carboxylic acid group and surrounding water molecules. The stability and geometry of the hydration shell around the molecule can be analyzed in detail.

The fluorinated adamantane cage is hydrophobic, which would lead to a structured arrangement of water molecules around it to maximize water-water hydrogen bonding (the hydrophobic effect). In sufficiently concentrated solutions, this effect could drive the aggregation of molecules, with the hydrophobic cages clustering together to minimize their contact with water. MD simulations can predict the likelihood of such aggregation and characterize the structure of the resulting clusters. The fluorination may also influence how the molecule interacts with non-polar solvents or the hydrophobic core of a lipid bilayer. rsc.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

For the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, the Gauge-Independent Atomic Orbital (GIAO) method is a widely accepted approach. acs.org DFT functionals, such as the B3LYP hybrid functional, in conjunction with a suitable basis set like 6-31G(d), are frequently used to optimize the molecular geometry before calculating the NMR shielding tensors. acs.orgscispace.com The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (TMS). scispace.com For fluorinated compounds, predicting ¹⁹F NMR chemical shifts is also of significant interest.

The accuracy of these predictions is dependent on the level of theory and the basis set employed. For adamantane derivatives, it has been shown that the choice of computational methodology can significantly impact the accuracy of the predicted chemical shifts. comporgchem.com For instance, higher levels of theory may be necessary to achieve results that are in close agreement with experimental data.

Vibrational frequencies can be computed from the second derivatives of the energy with respect to the atomic coordinates. bris.ac.uk These calculations yield the harmonic frequencies, which often systematically overestimate experimental values. Therefore, scaling factors are commonly applied to improve the agreement with experimental data. The analysis of these vibrational modes can aid in the interpretation of infrared (IR) and Raman spectra. For adamantane and its derivatives, DFT calculations have been successfully used to assign the vibrational modes. researchgate.netnih.gov The introduction of fluorine atoms and a carboxylic acid group in this compound is expected to result in characteristic vibrational frequencies that can be predicted computationally.

Below are illustrative tables of predicted NMR chemical shifts and vibrational frequencies for this compound, based on the types of results that would be obtained from DFT calculations.

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound (Note: These are hypothetical values for illustrative purposes)

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

| C1 | 45.2 | H (CH₂) | 1.85 - 2.10 |

| C2 | 35.8 | H (CH) | 2.20 |

| C3 | 92.5 (C-F) | H (COOH) | 12.1 |

| C4 | 40.1 | ||

| C5 | 92.5 (C-F) | ||

| C6 | 35.8 | ||

| C7 | 40.1 | ||

| C8 | 30.5 | ||

| C9 | 30.5 | ||

| C10 | 40.1 | ||

| COOH | 178.9 |

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound (Note: These are hypothetical values for illustrative purposes)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H stretch (in COOH) | 3550 |

| C-H stretch | 2950 - 3050 |

| C=O stretch (in COOH) | 1730 |

| C-F stretch | 1100 - 1200 |

| C-O stretch (in COOH) | 1250 |

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for elucidating reaction mechanisms by locating and characterizing transition states. For this compound, several reaction types could be investigated using theoretical methods. Adamantane and its derivatives are known to undergo reactions primarily at the tertiary carbon atoms. wikipedia.org

One area of interest would be the study of nucleophilic substitution reactions at the fluorine-bearing carbon atoms (C3 and C5). Computational methods can be used to model the reaction pathway, determining whether the mechanism is Sₙ1 or Sₙ2 in nature. The stability of potential carbocation intermediates can be assessed, and the energy barrier for the reaction can be calculated by locating the transition state structure.

Another plausible area of investigation is the functionalization of the carboxylic acid group. For instance, the mechanism of esterification or amidation could be computationally explored. These studies would involve modeling the approach of the nucleophile to the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent departure of the leaving group. The transition states for each step can be optimized, and the corresponding activation energies can provide insights into the reaction kinetics.

Furthermore, the reactivity of the C-H bonds at various positions on the adamantane cage could be studied. For example, the mechanism of free-radical halogenation at the bridgehead positions could be investigated. Computational studies can help in determining the relative stability of the possible radical intermediates and the transition states leading to their formation.

The process of computationally studying a reaction mechanism typically involves the following steps:

Optimization of the geometries of the reactants, products, and any intermediates.

Locating the transition state structure connecting the reactants and products (or intermediates). This is often the most challenging step and may require specialized algorithms.

Verification of the transition state by performing a frequency calculation. A genuine transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Calculation of the activation energy as the energy difference between the transition state and the reactants.

Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the located transition state indeed connects the desired reactants and products.

While specific computational studies on the reaction mechanisms of this compound are not currently present in the literature, the well-established methodologies of computational chemistry provide a clear framework for how such investigations would be conducted.

Reactivity and Mechanistic Studies of 3,5 Difluoroadamantane 1 Carboxylic Acid

Acid-Base Properties and pKa Determination in Various Solvents

The acidity of a carboxylic acid is a direct reflection of the stability of its conjugate base, the carboxylate anion. In 3,5-Difluoroadamantane-1-carboxylic acid, the rigid sigma-bond framework of the adamantane (B196018) cage effectively transmits the electronic influence of substituents. The parent compound, adamantane-1-carboxylic acid, has a predicted pKa of approximately 4.86, similar to other tertiary alkyl carboxylic acids. chemicalbook.comguidechem.com

The introduction of two highly electronegative fluorine atoms at the bridgehead positions (C3 and C5) dramatically increases the acidity of the carboxylic acid group. This is due to the powerful electron-withdrawing inductive effect (-I effect) of the fluorine atoms. This effect stabilizes the resulting carboxylate anion by delocalizing its negative charge, thereby facilitating the release of the proton. Consequently, this compound is expected to have a significantly lower pKa value (i.e., be a stronger acid) than its non-fluorinated counterpart. Studies on other fluorinated adamantane acids confirm that bridgehead fluorine substitution has a profound impact on physicochemical parameters such as acidity. researchgate.net

While specific experimental pKa values for this compound in various solvents are not widely reported in the literature, a comparative analysis underscores the expected increase in acidity.

| Compound | Structure | Predicted pKa (Aqueous) | Key Influencing Factor |

|---|---|---|---|

| Adamantane-1-carboxylic acid |  | ~4.86 chemicalbook.comguidechem.com | Standard alkyl inductive effect. |

| This compound |  | Significantly < 4.86 (Predicted) | Strong electron-withdrawing inductive effect of two fluorine atoms stabilizing the conjugate base. |

Nucleophilic Acyl Substitution Reactions of the Carboxylic Acid Group

The carboxyl group of this compound undergoes a variety of nucleophilic acyl substitution reactions, which are fundamental to the synthesis of its derivatives. These reactions proceed via a common mechanism involving the initial nucleophilic attack on the electrophilic carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a leaving group.

Esterification of this compound can be achieved through several methods. The most direct is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. The reaction is an equilibrium process, and is typically driven to completion by using an excess of the alcohol or by removing water as it is formed.

A more reactive pathway involves the initial conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride, which then readily reacts with an alcohol to form the ester. This method proceeds under milder conditions and is not reversible.

| Method | Typical Catalysts/Reagents | General Conditions |

|---|---|---|

| Fischer Esterification | Concentrated H₂SO₄, HCl, p-Toluenesulfonic acid | Reflux in excess alcohol |

| Via Acyl Chloride | 1. SOCl₂ or (COCl)₂ 2. Alcohol, Pyridine or Et₃N | Step 1: Anhydrous, often heat Step 2: Room temperature or 0 °C |

The kinetics of the reaction are influenced by the steric hindrance of the bulky adamantyl group, although the reaction site is somewhat exposed. The electronic effects of the fluorine atoms are less likely to significantly alter the rate of esterification compared to their effect on pKa.

The direct reaction of a carboxylic acid with an amine to form an amide is generally unfavorable under mild conditions because the basic amine deprotonates the acidic carboxylic acid to form a stable and unreactive ammonium (B1175870) carboxylate salt. libretexts.org To overcome this, the reaction typically requires high temperatures ( >100 °C) to drive off water and force the condensation.

A more common and milder laboratory approach is to activate the carboxylic acid using a coupling reagent. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) convert the hydroxyl group of the acid into a better leaving group, facilitating nucleophilic attack by the amine. youtube.com Alternatively, converting the carboxylic acid to its corresponding acyl chloride provides a highly reactive intermediate for amide synthesis. khanacademy.org

| Coupling Reagent | Abbreviation | Byproduct |

|---|---|---|

| Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Hexamethylphosphoramide (HMPA) |

| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | 1-Hydroxy-7-azabenzotriazole (HOAt) |

Carboxylic acids are resistant to reduction by mild reducing agents like sodium borohydride (B1222165) (NaBH₄). libretexts.org The reduction of this compound to its corresponding primary alcohol, (3,5-difluoroadamantan-1-yl)methanol, requires a powerful reducing agent such as lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comambeed.com

The reaction mechanism involves an initial acid-base reaction where the hydride deprotonates the carboxylic acid to form a lithium carboxylate salt and hydrogen gas. youtube.com Subsequent reduction of the carboxylate salt proceeds through a tetrahedral intermediate, which eliminates an aluminate species to form an aldehyde. The aldehyde is more reactive than the starting carboxylic acid and is immediately reduced further by LiAlH₄ to the primary alcohol. libretexts.orgyoutube.com Due to this high reactivity, the intermediate aldehyde cannot be isolated.

Reaction Scheme: Reduction of this compound

Step 1: this compound + LiAlH₄ → Lithium 3,5-difluoroadamantane-1-carboxylate + H₂ + AlH₃

Step 2: Lithium 3,5-difluoroadamantane-1-carboxylate + LiAlH₄ → Intermediate Aldehyde

Step 3: Intermediate Aldehyde + LiAlH₄ → Lithium alkoxide salt

Step 4: Lithium alkoxide salt + H₃O⁺ (workup) → (3,5-Difluoroadamantan-1-yl)methanol

Acyl halides are highly useful, reactive intermediates synthesized from carboxylic acids. 3,5-Difluoroadamantane-1-carbonyl chloride can be readily prepared by reacting the parent carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The byproducts of these reactions (SO₂, HCl, CO, CO₂) are gaseous, which simplifies purification.

Carboxylic acid anhydrides can be synthesized from acyl chlorides. For instance, reacting 3,5-Difluoroadamantane-1-carbonyl chloride with a carboxylate salt, such as sodium 3,5-difluoroadamantane-1-carboxylate, via nucleophilic acyl substitution yields 3,5-Difluoroadamantane-1-carboxylic anhydride.

Reactions Involving the Adamantane Cage and Fluorine Substituents

The adamantane cage is known for its remarkable stability and its tendency to react via bridgehead carbocation intermediates in electrophilic media. acs.org However, the reactivity of the cage in this compound is significantly attenuated by the existing substituents.

The two fluorine atoms exert a powerful deactivating effect on the adamantane framework. Their strong electron-withdrawing nature destabilizes the formation of any nearby positive charge. Consequently, further electrophilic substitution at the remaining bridgehead positions (C7) is highly disfavored, as it would require the formation of a carbocation that is destabilized by the inductive effects of the two fluorine atoms and the carboxylic acid group.

Reactions involving the displacement of the bridgehead fluorine atoms are also challenging. The C-F bond is exceptionally strong, and nucleophilic substitution at a tertiary bridgehead carbon is mechanistically unfavorable due to steric hindrance and the instability of the resulting carbocation (violating Bredt's rule for an Sₙ1 pathway) and the impossibility of backside attack (for an Sₙ2 pathway). sci-hub.ru Therefore, the adamantane cage and its fluorine substituents are generally considered to be chemically inert under typical organic reaction conditions.

Electrophilic or Radical Functionalization of Bridgehead/Bridge Positions

Currently, there is a lack of specific published research focusing on the electrophilic or radical functionalization of the bridgehead or bridge positions of this compound. While the functionalization of the parent adamantane and other derivatives is a well-explored area, dedicated studies on how the presence of two fluorine atoms at the 3 and 5 positions, along with a carboxylic acid at a bridgehead, influences further functionalization of the adamantane cage are not readily found. The available literature primarily describes reactions involving the carboxylic acid group itself, rather than C-H activation at other positions on the adamantane skeleton. sciprofiles.comgoogle.comgoogle.com

Influence of Fluorine on Neighboring Group Participation and Regioselectivity

Detailed studies concerning the influence of the fluorine atoms on neighboring group participation and the regioselectivity of reactions for this compound have not been identified in the surveyed literature. While the electronic effects of fluorine are known to be significant, specific experimental or computational studies that delineate these effects in the context of this particular molecule, for instance, in solvolysis reactions or rearrangements where neighboring group participation might be expected, are absent. Patents describing the synthesis of related compounds, such as 3,5-difluoro-7-hydroxyadamantane-1-carboxylic acid from this compound, imply a certain regioselectivity in hydroxylation, but a detailed mechanistic explanation or a study of the directing effects of the fluorine atoms is not provided. google.comgoogle.com

Mechanistic Investigations of Key Transformations

Comprehensive mechanistic investigations, including kinetic and thermodynamic studies, as well as isotopic labeling experiments, are fundamental to understanding the reaction pathways of a compound. For this compound, such detailed studies appear to be unpublished or not widely disseminated.

No specific data tables or research findings detailing the reaction kinetics or thermodynamic parameters for transformations involving this compound were found. Such data would be crucial for understanding the energy profiles of its reactions and the stability of any intermediates.

Mechanistic tools such as deuterium (B1214612) labeling and crossover experiments are invaluable for elucidating reaction mechanisms. However, there is no evidence in the public literature of such experiments being performed on this compound to probe its reaction pathways.

Applications As a Building Block and in Advanced Functional Materials Research

Precursor for the Synthesis of Novel Fluorinated Adamantane (B196018) Polymers

The incorporation of the bulky, fluorinated adamantane moiety into polymer backbones is a key strategy for developing materials with high thermal stability, low dielectric constants, and enhanced solubility. ontosight.aipsu.edusigmaaldrich.com The rigidity of the adamantane cage disrupts polymer chain packing, increasing free volume, while the fluorine atoms contribute to low polarizability and reduced water absorption. psu.edusigmaaldrich.com

Design and Synthesis of Monomers and Polymerization Methods

The synthesis of polymers using 3,5-difluoroadamantane-1-carboxylic acid typically begins with its conversion into a polymerizable monomer. A common approach involves transforming the carboxylic acid group into other functional groups, such as amines or alcohols, which can then be reacted with comonomers to form the polymer chain.

For instance, adamantane-containing diamines can be synthesized through Friedel–Crafts alkylation reactions between an adamantanol derivative and an appropriate aniline (B41778) analog, followed by hydrolysis. rsc.org These diamines can then undergo polycondensation with commercial dianhydrides to produce semi-alicyclic polyimides. rsc.org The general synthetic strategy involves preparing monomers that can be polymerized through methods like acyclic diene metathesis (ADMET) or reversible addition-fragmentation chain-transfer (RAFT) polymerization. nih.govsurrey.ac.ukresearchgate.net

Monomer design is crucial for targeting specific polymer properties. For example, introducing thermally cross-linkable units like benzocyclobutene (BCB) into adamantane-containing monomers allows for the formation of highly stable polymer networks upon thermal treatment. rsc.orgresearchgate.net

Investigations into Polymer Properties (e.g., dielectric constant, thermal stability)

Polymers derived from fluorinated adamantane units exhibit a desirable combination of properties for applications in microelectronics and high-frequency communication. rsc.orgacs.orgacs.org

| Polymer System | Dielectric Constant (Dk) | Dielectric Loss (Df) | Frequency | Reference |

| Adamantane-BCB with Fluorobenzene | 2.58 | 1.94 × 10⁻³ | 10 GHz | rsc.org |

| Anethole-derived Fluorinated Polymer | 2.62 | 1.31 × 10⁻³ | 10 GHz | researchgate.net |

| Diamantane-based Polyimides | 2.58 - 2.74 | Not specified | Not specified | acs.org |

| Adamantane-based Polyimides | 2.77 - 2.91 | Not specified | Not specified | acs.org |

Thermal Stability: The rigid, stable cage structure of adamantane significantly enhances the thermal stability of polymers. ontosight.ai Fluorinated polymers, in general, are known for their high thermal stability due to the strength of the carbon-fluorine bond. sigmaaldrich.commdpi.com Adamantane-containing polyimides have been shown to possess high glass transition temperatures (Tg), ranging from 285–440 °C. rsc.org Thermogravimetric analysis (TGA) of polymers with adamantane units often shows high decomposition temperatures, with a 5% weight loss temperature reaching as high as 478 °C in some systems. rsc.org This excellent thermal resistance makes these materials suitable for applications in demanding, high-temperature environments. mdpi.comresearchgate.net

Role in Supramolecular Chemistry

The well-defined size, shape, and hydrophobicity of the adamantane cage make it an ideal guest molecule in supramolecular chemistry. mdpi.comnih.gov The addition of fluorine atoms to the adamantane core, as in this compound, can modulate its binding affinity and self-assembly behavior through electronic effects and potential halogen bonding interactions.

Host-Guest Chemistry with Macrocyclic Receptors (e.g., Cyclodextrins, Cucurbiturils)

Adamantane derivatives are known to form stable inclusion complexes with various macrocyclic hosts. The hydrophobic adamantyl group fits snugly into the nonpolar cavities of hosts like cyclodextrins (CDs) and cucurbit[n]urils (CB[n]), driven by the hydrophobic effect in aqueous solutions. mdpi.comnih.govmdpi.com

Cyclodextrins: β-Cyclodextrin, in particular, has a cavity size that is highly complementary to the adamantane cage, leading to strong host-guest interactions. mdpi.comnih.gov Studies with various adamantane derivatives, including 1-adamantanecarboxylic acid, have shown the formation of stable 1:1 or 2:2 inclusion complexes with β-CD. mdpi.comnih.gov The carboxylic acid group typically remains at the rim of the CD cavity, interacting with the aqueous environment. Isothermal titration calorimetry (ITC) has been used to determine the binding constants for such interactions, revealing high affinity. mdpi.comnih.gov

Cucurbiturils: Cucurbit[n]urils, especially cucurbit acs.orguril (CB acs.org), possess a hydrophobic cavity and polar carbonyl portals, making them excellent hosts for cationic and neutral guests. mdpi.comresearchgate.net The adamantyl moiety is a classic guest for CB acs.org, forming very stable complexes. The presence of the carboxylic acid group on the adamantane scaffold provides a handle for pH-responsive binding or further functionalization.

Self-Assembly Processes and Crystal Engineering

The rigid, tetrahedral geometry of the adamantane core makes it a valuable building block in crystal engineering and the design of self-assembling systems. wikipedia.org The carboxylic acid functional group of this compound is capable of forming robust hydrogen bonds, which can direct the assembly of molecules into predictable, higher-order structures like chains, sheets, or three-dimensional networks. nih.govnih.gov

For example, adamantane-1,3,5,7-tetracarboxylic acid is known to form a five-fold interpenetrated diamondoid network through hydrogen bonding between the carboxylic acid groups. wikipedia.org Similarly, adamantane derivatives functionalized with both carboxylic acid and azole groups have been used to construct 1D and 2D coordination polymers. nih.govmdpi.com The defined angle between the functional groups on the adamantane scaffold allows for precise control over the geometry of the resulting supramolecular or polymeric structures.

Utilization in Inorganic and Organometallic Chemistry (e.g., as Ligands or Counterions)

The functional groups on this compound allow it to act as a ligand in inorganic and organometallic chemistry. The carboxylic acid group can be deprotonated to form a carboxylate, which can coordinate to metal centers in various modes (monodentate, bidentate bridging, etc.).

Adamantane-based carboxylate ligands have been used to synthesize coordination polymers and metal-organic frameworks (MOFs). nih.govmdpi.com By combining the carboxylate group with another donor, such as an azole ring attached to the adamantane backbone, bifunctional "angle-shaped" building blocks can be created. mdpi.comresearchgate.net These ligands can bridge metal ions to form extended network structures. For example, copper(II) and nickel(II) coordination polymers have been synthesized using 3-(1,2,4-triazol-1-yl)-adamantane-1-carboxylic acid, where the ligand coordinates to metal centers through both the triazole nitrogen and the carboxylate oxygen. mdpi.com

The rigid adamantane spacer ensures that the resulting frameworks have predictable geometries and potential porosity. The introduction of fluorine atoms onto the adamantane scaffold would influence the electronic properties of the ligand, potentially affecting the stability and reactivity of the resulting metal complexes. libretexts.orglibretexts.org

Applications in Catalyst Design and Development

There is currently no scientific literature available that describes the use of this compound as a ligand, support, or direct catalytic species in catalyst design and development. While adamantane-containing compounds have been explored in catalysis, research has not yet extended to this specific difluorinated derivative.

Development of Functional Materials Beyond Polymers (e.g., nanomaterials, liquid crystals)

Detailed research into the development of functional materials, such as nanomaterials or liquid crystals, incorporating this compound has not been reported. The unique properties that the difluoro substitution might impart to such materials remain an unexplored area of study.

No published research could be identified that details the incorporation of this compound into hybrid organic-inorganic or other composite materials.

There are no available studies or reports on the use of this compound for the modification of surfaces. The potential of this molecule to alter surface properties such as hydrophobicity or reactivity has not been investigated.

Future Perspectives and Emerging Research Directions

Exploration of Novel Synthetic Pathways and Catalytic Methods

The synthesis of specifically functionalized adamantanes, such as the 3,5-difluoro-1-carboxylic acid derivative, often requires multi-step and sometimes low-yielding processes. Future research will likely focus on the development of more efficient and selective synthetic methodologies. A significant area of advancement is the direct C–H functionalization of the adamantane (B196018) core. acs.orgacs.org Novel catalytic systems, including photoredox and hydrogen atom transfer (HAT) catalysis, are emerging as powerful tools for the selective activation of strong C-H bonds, which could enable the direct introduction of fluorine or other functional groups onto the adamantane scaffold with high precision. acs.orgchemrxiv.org

Furthermore, the development of novel fluorinating agents and methods will be crucial. numberanalytics.comle.ac.uk Traditional fluorination techniques can be harsh and lack selectivity. numberanalytics.com Research into milder and more selective reagents, potentially in combination with catalytic approaches, will be essential for improving the synthesis of compounds like 3,5-Difluoroadamantane-1-carboxylic acid. numberanalytics.com The exploration of enzymatic or bio-catalytic methods for fluorination could also present a green and highly selective alternative to traditional chemical synthesis.

Table 1: Comparison of Synthetic Strategies for Adamantane Functionalization

| Method | Description | Potential Advantages for this compound Synthesis |

| Traditional Multi-step Synthesis | Involves the sequential introduction of functional groups through classical organic reactions. | Well-established and predictable. |

| Direct C-H Functionalization | Activation and functionalization of C-H bonds directly on the adamantane scaffold. acs.org | Fewer synthetic steps, increased efficiency, and reduced waste. |

| Photoredox Catalysis | Utilizes light to generate reactive intermediates for C-H functionalization. acs.org | Mild reaction conditions and high functional group tolerance. |

| Hydrogen Atom Transfer (HAT) Catalysis | Selectively abstracts a hydrogen atom to create a radical intermediate for functionalization. chemrxiv.org | High selectivity for specific C-H bonds. |

| Novel Fluorinating Reagents | Development of new reagents for the introduction of fluorine atoms. numberanalytics.com | Milder reaction conditions and improved selectivity. |

Advanced Multiscale Computational Modeling for Complex Systems

As the complexity of systems incorporating adamantane derivatives grows, so does the need for sophisticated computational tools to predict their behavior. Advanced multiscale computational modeling, which combines quantum mechanics (QM) for electronically sensitive regions with molecular mechanics (MM) for the larger environment, will be instrumental in understanding the properties of this compound. frontiersin.orgrsc.org Such QM/MM approaches can provide detailed insights into how the fluorine substituents and the carboxylic acid group influence the molecule's electronic structure, reactivity, and interactions with biological targets or material interfaces. frontiersin.org

Computational studies can be employed to predict a range of properties, including binding affinities to proteins, electronic properties relevant to materials science, and the thermodynamic stability of self-assembled structures. nih.gov For instance, modeling the interaction of this compound with an enzyme active site could guide the design of more potent inhibitors. nih.gov Similarly, simulations can help in understanding the self-assembly behavior of this molecule in different environments, which is crucial for the development of new materials. arxiv.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including improved safety, reproducibility, and scalability. numberanalytics.comresearchgate.net For the synthesis of this compound and its derivatives, flow chemistry can enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. numberanalytics.com This is particularly relevant for reactions that are highly exothermic or involve hazardous reagents, which are sometimes necessary for fluorination or other functionalization steps. researchgate.net

Automated synthesis platforms, integrated with flow chemistry systems, can further accelerate the discovery and optimization of novel adamantane derivatives. These platforms allow for the rapid screening of a wide range of reaction conditions and starting materials, significantly reducing the time required for the development of new synthetic routes. researchgate.net The application of flow chemistry has already been demonstrated for the synthesis of other adamantane derivatives, and its extension to fluorinated carboxylic acids is a logical and promising next step. acs.orgacs.orgnih.gov

Development of Chemically Responsive Materials Based on Adamantane Scaffolds

The rigid and well-defined structure of the adamantane cage makes it an excellent building block for the creation of chemically responsive materials. nih.gov These "smart" materials can change their properties in response to specific chemical stimuli, such as pH, the presence of certain ions, or specific biomolecules. The carboxylic acid group of this compound provides a handle for creating pH-responsive systems. For example, it can be incorporated into polymers or hydrogels that swell or shrink in response to changes in pH. nih.gov

The adamantane moiety itself can participate in host-guest interactions, most notably with cyclodextrins. nih.govmdpi.com This interaction can be used to create supramolecular assemblies that can be disassembled by a competitive guest molecule. By combining the pH-responsiveness of the carboxylic acid with the host-guest chemistry of the adamantane core, it is possible to design sophisticated, multi-responsive materials for applications in drug delivery, sensing, and diagnostics. nih.govmdpi.com

Interdisciplinary Research with Materials Science and Engineering

The unique properties of adamantane derivatives, including their thermal stability and diamondoid structure, make them attractive for a variety of applications in materials science and engineering. ontosight.aiwikipedia.org Interdisciplinary research at the interface of chemistry, materials science, and engineering will be crucial for translating the potential of this compound into functional materials and devices.

Potential areas of application include the development of high-performance polymers with enhanced thermal stability and mechanical properties. The incorporation of the rigid, fluorinated adamantane unit into a polymer backbone could lead to materials with unique characteristics. wikipedia.org Furthermore, the use of functionalized adamantanes as building blocks for the self-assembly of nanostructures is a rapidly growing field. arxiv.org The defined geometry of the adamantane core can be exploited to create highly ordered molecular crystals and frameworks with potential applications in electronics, catalysis, and separation technologies. arxiv.org

Table 2: Potential Applications of Adamantane Derivatives in Materials Science

| Application Area | Description | Relevance of this compound |

| High-Performance Polymers | Incorporation of adamantane units to improve thermal and mechanical properties of polymers. wikipedia.org | The rigidity and fluorination could enhance polymer stability and performance. |

| Self-Assembled Nanostructures | Use of adamantane as a building block for creating ordered molecular assemblies. arxiv.org | The defined geometry and functional groups can direct self-assembly processes. |

| Molecular Crystals | Engineering of crystalline materials with specific electronic or optical properties. arxiv.org | The difluoro-substituents can influence crystal packing and electronic properties. |

| Nanotechnology | Use as a molecular building block in nano-electro-mechanical systems (NEMS). arxiv.org | The precise structure and functionality are advantageous for nanoscale construction. |

Q & A

Basic: What are the established synthetic routes for preparing 3,5-Difluoroadamantane-1-carboxylic acid, and what key parameters influence yield?

Methodological Answer:

The synthesis typically involves fluorination of adamantane derivatives. A common approach includes:

Starting Material : 1-Adamantanecarboxylic acid (CAS 828-51-3) is halogenated using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Selectfluor™ under anhydrous conditions .

Fluorination Conditions : Reactions are conducted in dichloromethane or acetonitrile at 0–40°C for 12–24 hours. Excess fluorinating agent (1.5–2.0 eq) ensures complete substitution .

Purification : Crude products are purified via recrystallization (solvents: ethanol/water) or column chromatography (silica gel, eluent: ethyl acetate/hexane). Melting points (mp) should align with literature values (e.g., adamantane derivatives often exhibit mp >170°C) .

Key Parameters : Reaction temperature, stoichiometry of fluorinating agents, and inert atmosphere (to prevent hydrolysis of intermediates).

Basic: How should researchers validate the purity of this compound, and what analytical techniques are recommended?

Methodological Answer:

Purity validation requires a combination of techniques:

- HPLC : Use a C18 column with UV detection (λ = 210–254 nm) and mobile phase (acetonitrile/0.1% trifluoroacetic acid). Purity >95% is typical for research-grade material .

- NMR Spectroscopy : ¹⁹F NMR (CDCl₃, δ -110 to -120 ppm for CF groups) and ¹H NMR (adamantane backbone protons at δ 1.5–2.5 ppm) confirm structural integrity .

- Melting Point Analysis : Compare observed mp with literature data (e.g., adamantane-carboxylic acids often melt between 170–180°C) .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .

- First Aid : For skin contact, rinse immediately with water (15+ minutes); for inhalation, move to fresh air and monitor for respiratory distress .

- Storage : Store in sealed containers at 2–8°C, away from oxidizers and moisture .

Advanced: How can researchers resolve contradictions in reported physical properties (e.g., melting points) of adamantane-carboxylic acid derivatives?

Methodological Answer:

Discrepancies in mp or spectral data often arise from:

Impurity Profiles : Trace solvents or byproducts (e.g., unreacted fluorinating agents) alter mp. Re-purify using gradient recrystallization .

Polymorphism : Test multiple crystallization solvents (e.g., ethanol vs. acetone) to isolate stable polymorphs .

Instrument Calibration : Validate DSC or mp apparatus using reference standards (e.g., benzoic acid, mp 122°C) .

Documentation : Report solvent systems, heating rates, and instrument models to ensure reproducibility .

Advanced: What mechanistic insights guide the fluorination of adamantane derivatives, and how do steric effects influence regioselectivity?

Methodological Answer:

- Mechanism : Electrophilic fluorination proceeds via a radical or ionic pathway, depending on the reagent. Selectfluor™ generates cationic intermediates, favoring substitution at less sterically hindered positions (e.g., 3- and 5-positions in adamantane) .

- Steric Effects : Bulky adamantane frameworks limit access to equatorial positions, leading to preferential fluorination at axial sites. Computational modeling (DFT) can predict reactivity trends .

Advanced: How can researchers assess the biological activity of this compound, given structural similarities to bioactive adamantane derivatives?

Methodological Answer:

- In Vitro Assays :

- Enzyme Inhibition : Screen against cyclooxygenase (COX) or neuraminidase using fluorometric assays. Compare IC₅₀ values with reference inhibitors (e.g., aspirin for COX) .

- Cellular Uptake : Use radiolabeled (¹⁸F) analogs to quantify permeability in Caco-2 cell monolayers .

- Structural Modifications : Introduce ester or amide groups to enhance bioavailability. Monitor stability in simulated gastric fluid (pH 1.2–6.8) .

Advanced: What strategies mitigate the lack of ecological toxicity data for this compound?

Methodological Answer:

- Read-Across Analysis : Use data from structurally similar compounds (e.g., 1-Adamantanecarboxylic acid) to estimate biodegradability (OECD 301F test) and bioaccumulation potential (logP <3 recommended) .

- In Silico Tools : Apply QSAR models (e.g., ECOSAR) to predict acute aquatic toxicity. Validate with microtox assays using Vibrio fischeri .

Advanced: How can computational chemistry optimize the design of this compound derivatives for targeted drug delivery?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., influenza neuraminidase). Focus on fluorine’s role in enhancing binding affinity via halogen bonds .

- ADMET Prediction : Apply SwissADME to optimize logP (-0.5 to +5.0), polar surface area (<140 Ų), and Lipinski’s Rule of Five compliance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.